molecular formula C9H8BrFO2 B6601855 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid CAS No. 2090478-20-7

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid

Cat. No. B6601855
CAS RN: 2090478-20-7
M. Wt: 247.06 g/mol
InChI Key: MTQQARWNKPXWKA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid (BFMPA) is a versatile organic compound that has a wide range of applications in the scientific and industrial research fields. BFMPA is a carboxylic acid, with a molecular formula of C8H7BrFNO2. It is a colorless, water-soluble solid with a melting point of 94°C. BFMPA has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and in the production of polymers and plastics. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines.

Scientific Research Applications

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid has a wide range of applications in the scientific and industrial research fields. It has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and in the production of polymers and plastics. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines. This compound has also been used in the synthesis of a variety of drugs and other compounds, such as the anticonvulsant drug gabapentin and the anti-cancer drug imatinib mesylate.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid is not fully understood. However, it is believed that this compound acts as an acid catalyst, which helps to promote the formation of the desired product in the reaction. This compound is also believed to act as an electron-withdrawing group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an antioxidant, which could have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease. In addition, this compound may act as an anti-inflammatory agent, which could have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

The use of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a colorless, water-soluble solid with a melting point of 94°C, which makes it easy to handle and store. However, one of the main limitations of using this compound is that it is a volatile compound, which can make it difficult to work with in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid. One potential future direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Furthermore, further research could be conducted into the use of this compound in the synthesis of a variety of drugs and other compounds. Finally, further research could be conducted into the use of this compound in the production of polymers and plastics.

Synthesis Methods

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid can be synthesized by a variety of methods, including the Fries rearrangement and the Williamson ether synthesis. The Fries rearrangement is a method of synthesizing this compound from a phenol and an acyl halide. The Williamson ether synthesis is a method of synthesizing this compound from an alcohol and an alkyl halide. Both methods involve the use of a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction.

properties

IUPAC Name

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQQARWNKPXWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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